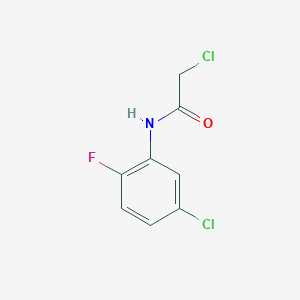

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide

Description

Overview of 2-Chloro-N-(5-chloro-2-fluorophenyl)acetamide: Chemical Identity and Nomenclature

This compound is a halogenated acetamide derivative characterized by its distinct molecular architecture. Its systematic IUPAC name, This compound , reflects the substitution pattern: a chlorine atom at the second carbon of the acetamide chain and a 5-chloro-2-fluorophenyl group attached to the nitrogen atom. The molecular formula is C₈H₆Cl₂FNO , with a molecular weight of 222.04 g/mol .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 379255-26-2 | |

| Molecular Formula | C₈H₆Cl₂FNO | |

| Synonyms | 5'-Chloro-2'-fluoroacetanilide, NSC 10346 | |

| SMILES Notation | C1=CC(=C(C=C1Cl)F)NC(=O)CCl |

The compound’s structural uniqueness arises from the synergistic presence of chlorine and fluorine atoms on the phenyl ring, which influence its electronic properties and reactivity.

Historical Context and Discovery

The synthesis of this compound emerged from broader research into halogenated acetamides, which gained prominence in the mid-20th century due to their utility in pharmaceutical and agrochemical intermediates. Early methodologies involved the condensation of 3-chloro-4-fluoroaniline with chloroacetyl chloride in the presence of anhydrous potassium carbonate, a reaction optimized for yield and purity.

The compound’s discovery aligns with the exploration of structure-activity relationships (SAR) in acetamide derivatives, where halogen substituents were found to enhance bioactivity and metabolic stability. Notably, its structural analogs, such as acetanilide (a precursor to paracetamol), underscore the historical significance of acetamides in drug development.

Rationale for Academic Investigation

This compound is of interest due to its:

- Synthetic versatility : Serves as a precursor for heterocyclic compounds like thiazolidinones, which exhibit antimicrobial properties.

- Pharmaceutical potential : Halogenated acetamides are explored for their role in modulating biological targets, including enzymes and receptors.

- Material science applications : The electron-withdrawing effects of chlorine and fluorine atoms make it a candidate for specialty polymers and coatings.

Table 2: Research Applications

| Application Domain | Relevance | Example Study |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent synthesis | |

| Organic Synthesis | Intermediate for heterocycles | |

| Structural Biology | Crystallographic studies |

Scope and Structure of the Research

This review systematically examines the compound’s chemical synthesis , physicochemical properties , and applications while excluding pharmacokinetic or toxicological data. Subsequent sections will analyze:

- Synthetic pathways and optimization strategies.

- Spectroscopic characterization (NMR, IR, XRD).

- Computational modeling of electronic properties.

- Emerging applications in catalysis and materials science.

By focusing on these themes, this work aims to consolidate existing knowledge and identify future research directions for this multifunctional compound.

Properties

IUPAC Name |

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO/c9-4-8(13)12-7-3-5(10)1-2-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXESGMAGKJETDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide typically involves the reaction of 5-chloro-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-(5-chloro-2-fluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: It can be hydrolyzed to form corresponding acids and amines.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds. It has been utilized in:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of new compounds.

- Oxidation and Reduction Reactions: Under specific conditions, it can undergo oxidation or reduction, resulting in different products.

- Hydrolysis: The compound can be hydrolyzed to yield corresponding acids and amines.

Biology

Research indicates that 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide exhibits potential biological activities including:

-

Antimicrobial Properties: Studies have shown promising antibacterial activity against pathogens such as Klebsiella pneumoniae. The presence of chlorine enhances its efficacy by stabilizing the molecule at its target enzyme site, promoting cell lysis .

Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Klebsiella pneumoniae 512 µg/mL 512 µg/mL - Anticancer Potential: Ongoing research is exploring its potential as a pharmaceutical agent for cancer treatment.

Medicine

The compound is currently under investigation for its viability as a pharmaceutical agent. Its favorable pharmacokinetic profile suggests good absorption and distribution properties, making it a candidate for oral administration.

Study on Antibacterial Activity

A significant study evaluated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The results indicated that this acetamide not only demonstrated strong antibacterial activity but also showed minimal cytotoxic effects in preliminary tests. This positions it as a promising candidate for further development into an antibacterial drug .

Combination Therapy Research

Research has also focused on the synergistic effects of combining this compound with existing antibiotics. In studies involving ciprofloxacin and cefepime, researchers found that combining these drugs with this compound enhanced their antibacterial effects against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts biological activity and physicochemical properties. Key examples include:

Table 1: Positional Isomers and Substituent Effects

Heterocyclic Analogs

Replacing the phenyl ring with heterocycles modifies electronic and steric profiles:

Table 2: Heterocyclic Derivatives

Cytotoxicity and Halogen Effects

Halogen substituents enhance cytotoxicity by improving target binding and membrane permeability:

- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d, ): Exhibits IC50 = 1.8 µM against Caco-2 cells, highlighting fluorine’s role in boosting activity .

- N-(5-Chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenoxy)acetamide: Combines chloro and methoxy groups for balanced lipophilicity and cytotoxicity .

Physicochemical Properties

- Lipophilicity: Chloro and fluoro substituents increase logP values compared to non-halogenated analogs. For example, 2-chloro-N-(2,6-diethylphenyl)acetamide (pretilachlor) is a herbicide with high lipophilicity for soil penetration .

- Crystallinity : Intramolecular hydrogen bonds (e.g., C—H···O in N-(4-fluorophenyl)-2-chloroacetamide) stabilize crystal structures, as seen in . The target compound’s halogen arrangement likely promotes similar stability.

Biological Activity

2-Chloro-N-(5-chloro-2-fluorophenyl)acetamide is a synthetic compound that has gained attention due to its promising biological activities, particularly in antibacterial applications. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the acylation of 5-chloro-2-fluoroaniline with 2-chloroacetyl chloride. The general reaction can be represented as follows:

This reaction is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction, ensuring a high yield and purity of the final product.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various pathogens, particularly Klebsiella pneumoniae. The compound acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and the release of cytoplasmic contents .

Mechanism of Action:

- Inhibition of PBPs: The compound binds to PBPs, disrupting cell wall synthesis.

- Cell Lysis: This disruption results in bacterial cell death, which can be quantitatively measured using UV absorption techniques at 260 nm.

Minimum Inhibitory Concentrations (MICs):

The MIC values for this compound against various strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Klebsiella pneumoniae | 256 |

| Escherichia coli | 128 |

| Staphylococcus aureus | 64 |

These values indicate that the compound possesses potent antibacterial properties, particularly against Gram-negative bacteria .

Study on Klebsiella pneumoniae

A study conducted by Jetti et al. evaluated the antibacterial efficacy of this compound against Klebsiella pneumoniae. The results showed that this compound not only inhibited bacterial growth but also demonstrated a favorable pharmacokinetic profile for oral administration. The study highlighted that the presence of chlorine atoms enhances the antibacterial activity by stabilizing the molecule at the target enzyme site .

Synergistic Effects with Other Antibiotics

Another significant finding was the compound's ability to enhance the effectiveness of conventional antibiotics. When combined with ciprofloxacin and cefepime, it exhibited an additive effect, while a synergistic effect was observed when paired with meropenem and imipenem. This suggests potential for combination therapy in treating resistant bacterial infections .

Research Findings and Future Directions

Recent research emphasizes the need for further studies to explore structural modifications that could enhance the biological activity of this compound. Molecular docking studies have shown favorable binding interactions with target enzymes involved in bacterial cell wall synthesis, indicating that modifications could lead to improved efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(5-chloro-2-fluorophenyl)acetamide?

- Methodology : React 5-chloro-2-fluoroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (e.g., K₂CO₃). Monitor reaction progress via TLC, followed by filtration to remove base residues and solvent evaporation under reduced pressure. Purify via recrystallization using toluene or dichloromethane .

- Key Considerations : Ensure stoichiometric equivalence and controlled reaction temperature to minimize side products like dimerization (observed in analogous syntheses) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Analytical Workflow :

IR Spectroscopy : Identify functional groups (amide C=O stretch ~1650–1680 cm⁻¹, C-Cl stretch ~550–750 cm⁻¹) .

NMR (¹H/¹³C) : Confirm substitution patterns on the aromatic ring (e.g., J-coupling for fluorine in ¹⁹F NMR) and acetamide backbone (CH₂Cl at ~4.2 ppm in ¹H NMR) .

XRD : Resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How to purify this compound post-synthesis?

- Methods :

- Recrystallization : Use toluene or dichloromethane for slow evaporation, optimizing solvent polarity to enhance crystal lattice stability .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients to separate unreacted aniline or chlorinated byproducts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond lengths, packing) be resolved?

- Approach :

High-Resolution XRD : Compare experimental bond lengths (e.g., C–Cl: ~1.74 Å, C=O: ~1.22 Å) with DFT-optimized geometries .

Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., N–H···O) that influence crystal packing. For example, intermolecular N–H···O bonds in analogous compounds stabilize layered structures .

Thermal Ellipsoid Analysis : Assess positional disorder in heavy atoms (e.g., Cl/F substituents) to validate structural rigidity .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Protocol :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., ~5–6 eV for chloroacetamides) and Molecular Electrostatic Potential (MESP) surfaces, identifying electrophilic regions near chlorine/fluorine substituents .

- MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict solubility trends .

Q. How do substituents (Cl, F) influence intermolecular interactions and bioactivity?

- Experimental Design :

QSAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or NO₂) and correlate substituent electronegativity with biological activity (e.g., enzyme inhibition) .

Crystallographic Trends : Analyze dihedral angles between aromatic rings (e.g., ~60° in N-(3-chloro-4-fluorophenyl) derivatives) to assess steric effects on packing .

Hydrogen Bond Basicity : Measure NH proton acidity (pKa ~14–16) to evaluate hydrogen-bond donor strength in protein-ligand docking .

Q. How to address discrepancies in spectral data (e.g., NMR shifts) across studies?

- Resolution Strategy :

- Solvent Calibration : Report chemical shifts relative to deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to standardize data .

- Cross-Validation : Compare experimental ¹³C NMR shifts (e.g., carbonyl C=O at ~165–170 ppm) with computed values (GIAO method) .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

| Technique | Diagnostic Signal | Reference Compound Data |

|---|---|---|

| ¹H NMR (CDCl₃) | CH₂Cl: δ 4.1–4.3 ppm (quartet, J=12 Hz) | |

| ¹³C NMR | C=O: δ 165–170 ppm | |

| IR | C=O stretch: 1650–1680 cm⁻¹ | |

| XRD | C–Cl bond length: 1.72–1.76 Å |

Table 2 : Synthetic Yield Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Enhances reaction homogeneity |

| Base | K₂CO₃ (2.5 equiv) | Minimizes hydrolysis |

| Temperature | 25°C (room temperature) | Prevents decomposition |

| Reaction Time | 24 hours | Ensures >95% conversion |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.